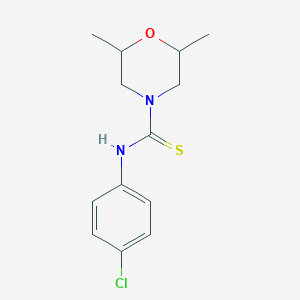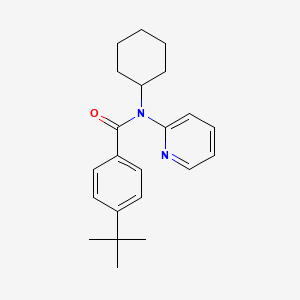
N-(4-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the formation of key intermediates through reactions such as condensation, chlorination, and nucleophilic substitution. For instance, an improved synthesis method for a structurally related compound utilized in situ-generated Vilsmeier-Haack reagent and achieved yields up to 74% through specific displacement reactions (Samano et al., 2000).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by complex arrangements and interactions. For example, crystal structure analysis and density functional theory (DFT) calculations have revealed orthorhombic crystal systems and extensive intramolecular hydrogen bonding, contributing to their stability and biological activity (Rao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically involve interactions that lead to the formation of stable structures through intramolecular and intermolecular hydrogen bonds. The reactivity can be influenced by various factors, including the presence of specific functional groups and the overall molecular conformation.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure, which can be elucidated through techniques like X-ray diffraction and NMR spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and potential for forming derivatives, are key to understanding the compound's utility in various applications. Studies on related compounds have shown a range of activities, from biological activity to potential as corrosion inhibitors, highlighting the importance of detailed chemical analysis (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
properties
IUPAC Name |
N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9-7-16(8-10(2)17-9)13(18)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKZBFAGBEIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4022810.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4022816.png)
![1-sec-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022832.png)
![N-[3-(2-furyl)-3-phenylpropyl]-N-(4-isopropoxybenzyl)-2-furamide](/img/structure/B4022834.png)


![3-(3-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4022857.png)

![N-(4-ethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022866.png)


![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4022889.png)
![N-(2-furylmethyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022894.png)
![2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022895.png)